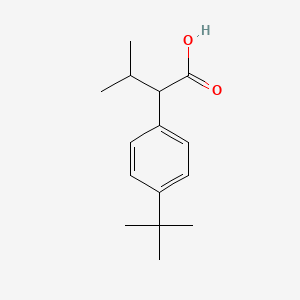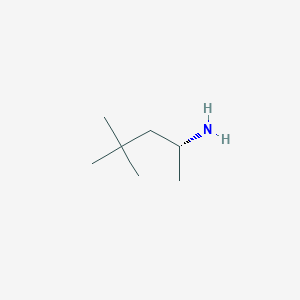
(2R)-4,4-dimethylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4,4-dimethylpentan-2-amine is an organic compound with a chiral center at the second carbon atom. This compound is characterized by its branched structure, which includes a pentane backbone with two methyl groups attached to the fourth carbon and an amine group attached to the second carbon. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-dimethylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylpentan-2-one.
Reductive Amination: The ketone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (2R) enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced chiral resolution methods, such as enzymatic resolution or asymmetric synthesis, are employed to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4,4-dimethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, sulfonamides, or alkylated amines.
Applications De Recherche Scientifique
(2R)-4,4-dimethylpentan-2-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (2R)-4,4-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4,4-dimethylpentan-2-amine: The enantiomer of the (2R) compound, with different spatial arrangement.
4,4-dimethylpentan-2-ol: A related compound with a hydroxyl group instead of an amine.
4,4-dimethylpentanoic acid: A carboxylic acid derivative of the parent compound.
Uniqueness
(2R)-4,4-dimethylpentan-2-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its branched structure and amine functionality make it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H17N |
|---|---|
Poids moléculaire |
115.22 g/mol |
Nom IUPAC |
(2R)-4,4-dimethylpentan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3/t6-/m1/s1 |
Clé InChI |
XAVBRZMHQJCGDI-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CC(C)(C)C)N |
SMILES canonique |
CC(CC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


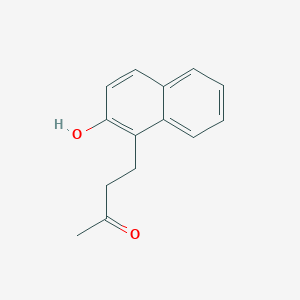
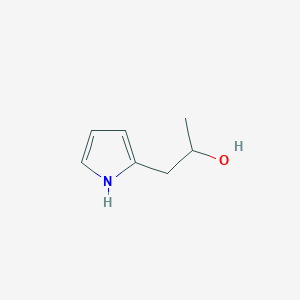
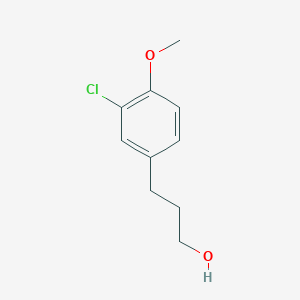

![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)

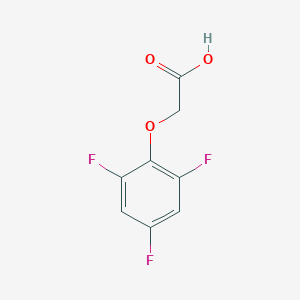
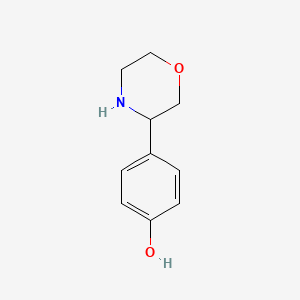
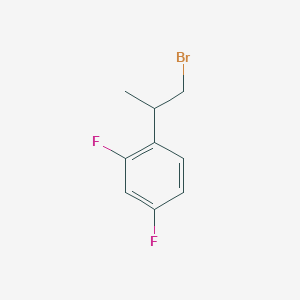

![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
